3-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
This compound features a thieno[2,3-d]pyrimidin-4-one core, a heterocyclic system known for its diverse pharmacological activities. Key structural elements include:
- [2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl substituent at position 2, contributing hydrogen-bonding capacity via the ketone and electron-donating effects from the methoxy group.
- Methyl group at position 6, enhancing hydrophobicity and steric bulk.
The molecular formula is inferred as C₂₂H₁₉N₃O₄S₂, with a molecular weight of approximately 465.53 g/mol.
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-13-10-17-19(29-13)22-21(23(20(17)25)11-16-4-3-9-27-16)28-12-18(24)14-5-7-15(26-2)8-6-14/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDGJAZMCYXMLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has garnered attention in recent years for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound belongs to the class of thienopyrimidines, characterized by a thieno ring fused to a pyrimidine structure. The presence of functional groups such as furan and methoxyphenyl enhances its biological activity. The molecular formula is , with a molecular weight of 320.37 g/mol.
Antimicrobial Activity
Research has demonstrated that derivatives of thienopyrimidines exhibit significant antibacterial and antimycobacterial properties. A study evaluating various analogs found that compounds similar to the target compound showed potent activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could effectively inhibit bacterial growth at relatively low concentrations .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4c | 12 | E. coli |
| 4e | 10 | S. aureus |
| 5c | 15 | M. tuberculosis |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. For instance, a screening of drug libraries identified thienopyrimidine derivatives that exhibited cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to inhibit specific kinases involved in tumor growth was highlighted, suggesting a targeted approach in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The thienopyrimidine core interacts with key enzymes in microbial metabolism and cancer cell proliferation pathways.
- Cell Membrane Disruption : The furan moiety contributes to the disruption of microbial cell membranes, enhancing the antimicrobial effect.
- Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways, leading to programmed cell death.
Toxicity Studies
Toxicity assessments have been conducted to evaluate the safety profile of the compound. Hemolytic assays indicated that the most potent derivatives were non-toxic at concentrations up to 200 µmol/L, suggesting a favorable therapeutic index for further development .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various thienopyrimidine derivatives, including those structurally related to the target compound. Results indicated a robust activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing synergistic effects when combined with conventional antibiotics.
- Anticancer Screening : In vitro studies on cancer cell lines demonstrated that the compound significantly reduced viability in a dose-dependent manner. Mechanistic studies revealed that it inhibited key signaling pathways associated with cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, highlighting key differences in substituents, biological activities, and physicochemical properties:
Key Structural and Functional Differences:
Substituent at Position 2: The target compound’s 2-(4-methoxyphenyl)-2-oxoethyl group provides a balance of electron-donating (methoxy) and hydrogen-bonding (ketone) properties, enhancing target interaction compared to fluorophenyl () or benzyl () analogs.
Core Modifications: ’s compound features a tetrahydrobenzothieno fused ring, increasing molecular weight and hydrophobicity, which could impact bioavailability .
Biological Activity Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
